4-(Bromomethyl)-2-chloropyridine hydrobromide
Overview
Description
4-(Bromomethyl)-2-chloropyridine hydrobromide is a chemical compound with the molecular formula C6H5Br2ClN. It is a substituted pyridine derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromomethyl and chloropyridine groups, making it a valuable building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloropyridine hydrobromide typically involves the bromination of 2-chloropyridine. One common method includes the reaction of 2-chloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction proceeds through a radical mechanism, leading to the formation of the bromomethyl group at the 4-position of the pyridine ring .
Industrial Production Methods
For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly methods. For example, the bromination can be carried out using bromine in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chloropyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
4-(Bromomethyl)-2-chloropyridine hydrobromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of potential drug candidates for various therapeutic areas.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chloropyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a versatile building block .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
4-(Bromomethyl)-2-chloropyridine hydrobromide is unique due to the presence of both bromomethyl and chloropyridine groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that possess only one reactive group .
Properties
IUPAC Name |
4-(bromomethyl)-2-chloropyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSPYHSMERJTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32938-48-0 | |
Record name | Pyridine, 4-(bromomethyl)-2-chloro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32938-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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